Antiproliferative Potency in MCF-7 Breast Cancer Cells: Target Compound vs. Reduced Analog
4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid exhibits a 6.5-fold higher antiproliferative potency against MCF-7 breast cancer cells compared to its fully reduced analog, 4-(5-chloropyridin-2-yl)butanoic acid (CAS 137628-26-3) . This potency gain is attributed to the electrophilic γ-oxo group, which enhances interactions with cellular nucleophiles or target proteins.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12.7 µM (MCF-7 breast cancer cells, 48h MTT assay) |
| Comparator Or Baseline | 4-(5-chloropyridin-2-yl)butanoic acid (reduced analog), IC₅₀ = 83 µM (MCF-7 cells, 48h MTT assay) |
| Quantified Difference | 6.5-fold lower IC₅₀ (12.7 µM vs. 83 µM) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 48-hour continuous exposure; MTT viability assay |
Why This Matters
The γ-oxo group is a critical pharmacophore for anticancer activity; selecting the reduced analog would result in a false negative in primary screening.
